
(R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-(trifluoromethoxy)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-(4-(trifluoromethoxy)phenyl)acetaldehyde.
Reduction: Formation of 2-(4-(trifluoromethoxy)phenyl)ethylamine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the trifluoromethoxy group enhances lipophilicity and membrane permeability. This allows the compound to modulate biological pathways effectively.
類似化合物との比較
Similar Compounds
- ®-2-Amino-2-(4-methoxyphenyl)ethanol
- ®-2-Amino-2-(4-fluorophenyl)ethanol
- ®-2-Amino-2-(4-chlorophenyl)ethanol
Uniqueness
®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more lipophilic and enhances its ability to cross biological membranes compared to its analogs with different substituents.
特性
分子式 |
C9H10F3NO2 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
(2R)-2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |
InChIキー |
ZWWLHDJVEDSDGM-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H](CO)N)OC(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(CO)N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)


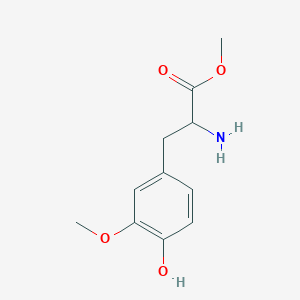
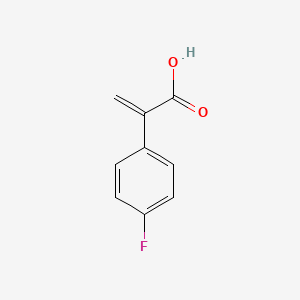
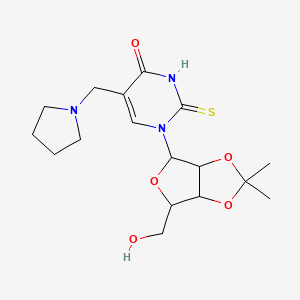

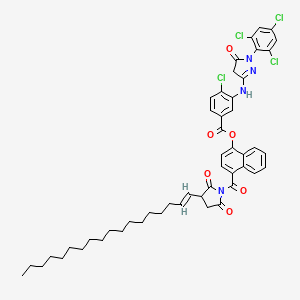
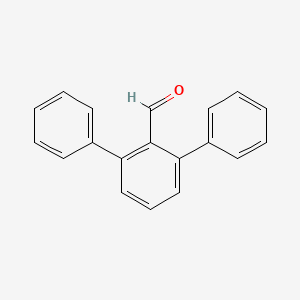
![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)
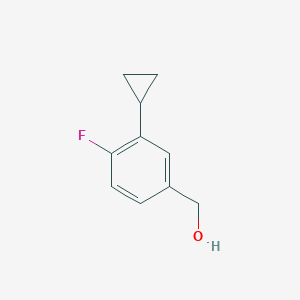
![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)
